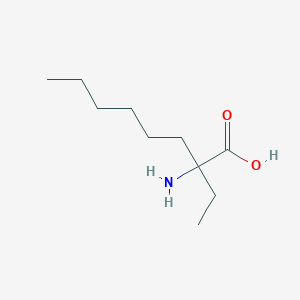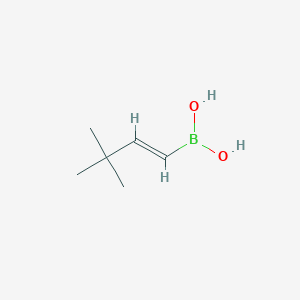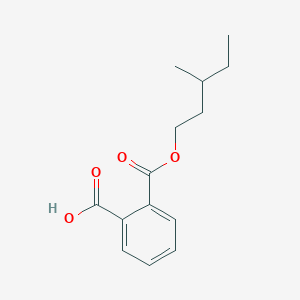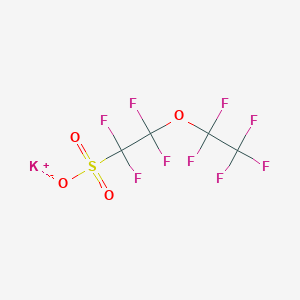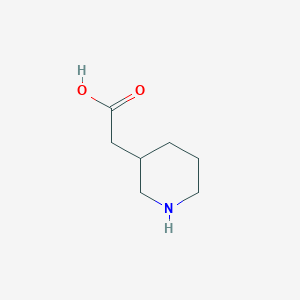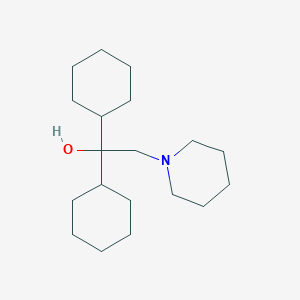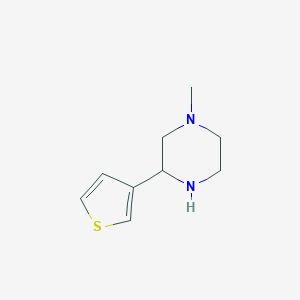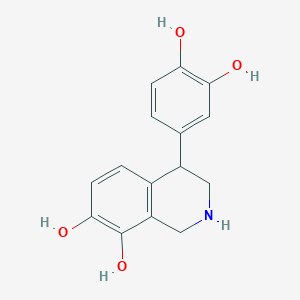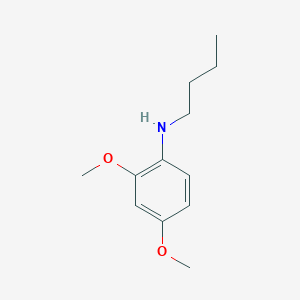
Cefazolina
Descripción general
Descripción
Es ampliamente utilizado para el tratamiento de diversas infecciones bacterianas, incluyendo celulitis, infecciones del tracto urinario, neumonía, endocarditis, infecciones articulares e infecciones del tracto biliar . La cefazolina se administra típicamente por vía intravenosa o intramuscular y es conocida por su acción antibiótica de amplio espectro debido a su capacidad para inhibir la síntesis de la pared celular bacteriana .
Mecanismo De Acción
La cefazolina ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) en la membrana celular bacteriana, que son esenciales para el paso final de transpeptidación de la síntesis de peptidoglicano . Esta inhibición evita la formación de una pared celular funcional, lo que lleva a la lisis y muerte de las células bacterianas . Los objetivos moleculares primarios de la this compound son las PBP, y las vías involucradas incluyen la inhibición de la reticulación de peptidoglicano .
Aplicaciones Científicas De Investigación
La cefazolina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar la química de la cefalosporina y desarrollar nuevos métodos sintéticos.
Biología: Employed en estudios microbiológicos para investigar los mecanismos de resistencia bacteriana y la eficacia de los antibióticos.
Análisis Bioquímico
Biochemical Properties
Cefazolin exhibits broad-spectrum antibiotic action due to its ability to inhibit bacterial cell wall synthesis . It achieves high serum levels and is excreted quickly via the urine . The drug interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall biosynthesis .
Cellular Effects
Cefazolin’s primary cellular effect is the inhibition of bacterial cell wall synthesis, leading to cell lysis . This effect is particularly pronounced in Gram-positive bacteria such as staphylococci and streptococci . In a study on the green microalga Chlorella vulgaris, it was observed that increasing concentrations of Cefazolin led to a decline in the cell number of the microalgae, indicating the antibiotic’s harmful effects on the cells .
Molecular Mechanism
Cefazolin exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Dosage Effects in Animal Models
The effects of Cefazolin can vary with different dosages in animal models. For instance, high dose or prolonged treatment can cause neurotoxicity, neutropenia, agranulocytosis, thrombocytopenia, hepatitis, and other adverse effects .
Metabolic Pathways
Cefazolin is not metabolized and is excreted unchanged in the urine . Approximately 60% of the drug is excreted in the urine in the first six hours, increasing to 70%-80% within 24 hours .
Transport and Distribution
Cefazolin attains high serum levels and is excreted quickly via the urine . It is present in very low concentrations in the milk of nursing mothers .
Subcellular Localization
As an antibiotic, Cefazolin does not have a specific subcellular localization within the cells it targets. Instead, it acts by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La cefazolina se sintetiza principalmente a partir del ácido 7-aminocefalosporánico (7-ACA), que se deriva de la cefalosporina C aislada del hongo Acremonium . La síntesis implica un proceso de acoplamiento de dos pasos y tres componentes. El primer paso es la tioeterificación tiadiazólica del núcleo de cefalosporina, seguida de la amidación con un derivado activado del ácido tetrazol-1-acético . Este proceso se lleva a cabo típicamente en cloruro de metileno como disolvente con cloruro de pivaloilo como catalizador .
Métodos de Producción Industrial: La producción industrial de this compound a menudo emplea la síntesis de flujo continuo, que permite un flujo rápido y una mezcla eficiente de sustratos en reactores de flujo adecuados. Este método permite la producción de this compound a escala media con alto rendimiento y perfiles de impurezas aceptables . El producto se puede purificar mediante una simple extracción ácido-base y precipitación .
Análisis De Reacciones Químicas
Tipos de Reacciones: La cefazolina experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas correspondientes.
Sustitución: Las reacciones de sustitución, particularmente la sustitución nucleofílica, pueden modificar el núcleo de cefalosporina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles se emplean comúnmente en reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, como sulfóxidos, sulfonas y cefalosporinas sustituidas.
Comparación Con Compuestos Similares
La cefazolina se compara con otras cefalosporinas de primera generación como la cefalexina, la cefradina y la cefapirina . Si bien todos estos compuestos comparten un mecanismo de acción similar, la this compound es única en sus propiedades farmacocinéticas, incluidos los niveles séricos más altos y la excreción rápida por la orina . Además, la this compound se prefiere a menudo para la profilaxis quirúrgica debido a su eficacia y perfil de seguridad .
Compuestos Similares:
- Cefalexina
- Cefradina
- Cefapirina
La this compound destaca por su actividad de amplio espectro, sus altos niveles séricos y su rápida excreción, lo que la convierte en un antibiótico valioso tanto en entornos clínicos como de investigación .
Propiedades
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022753 | |
| Record name | Cefazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ | |
| Record name | Cefazolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from aqueous acetone | |
CAS No. |
25953-19-9 | |
| Record name | Cefazolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25953-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefazolin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefazolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefazolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFAZOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS69L0Y4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-200 °C (decomposes) | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefazolin exert its antibacterial effect?
A1: Cefazolin is a beta-lactam antibiotic that targets bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan cross-linking. This binding disrupts the cell wall construction, ultimately leading to bacterial cell death. [, , ]
Q2: Which bacteria are commonly susceptible to cefazolin?
A2: Cefazolin demonstrates effectiveness against a range of gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus (MSSA), and some gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. [, , , , , ]
Q3: How is cefazolin administered, and what are its pharmacokinetic properties?
A3: Cefazolin is typically administered intravenously or intramuscularly. It exhibits good tissue penetration, including adipose tissue, and is primarily eliminated via renal excretion. [, , , , , , ]
Q4: Does the patient's body weight influence cefazolin dosing?
A4: Research suggests that obese patients may require adjusted cefazolin dosing to achieve adequate tissue concentrations. Studies have explored higher doses (up to 3 grams) for surgical prophylaxis in obese individuals. [, , , ]
Q5: How does the route of administration affect cefazolin's efficacy in preventing surgical site infections?
A5: In a rat model, local application of cefazolin powder was less effective in preventing Staphylococcus aureus surgical site infections compared to systemic intravenous administration. []
Q6: What are the common clinical applications of cefazolin?
A6: Cefazolin is frequently used for surgical prophylaxis, particularly in procedures like knee and hip arthroplasty, and for treating infections such as bacteremia and cellulitis. [, , , , , ]
Q7: Is cefazolin effective in preventing infections in specific patient populations, such as pregnant women?
A7: Studies have investigated the pharmacokinetics and effectiveness of cefazolin in pregnant women undergoing cesarean section. Research suggests that standard dosing regimens can provide adequate drug concentrations in both maternal and umbilical cord blood. [, ]
Q8: Can cefazolin be used as an alternative to other antibiotics in certain clinical scenarios?
A8: Research suggests cefazolin may be a suitable alternative to ceftriaxone for treating Klebsiella pneumoniae bacteremia and a viable option for MSSA bacteremia compared to nafcillin. [, ]
Q9: Are there concerns regarding the use of cefazolin in patients with penicillin allergies?
A9: Although there's a potential for cross-reactivity in individuals with penicillin allergies, studies suggest that cefazolin use in patients with reported non-IgE mediated penicillin allergies is generally safe. [, ]
Q10: Is bacterial resistance to cefazolin a concern?
A10: Yes, the emergence of bacterial resistance to cefazolin is a concern. Some Staphylococcus aureus isolates exhibit an inoculum effect, where higher bacterial loads can lead to decreased cefazolin susceptibility. [, ]
Q11: Are there alternative treatment strategies for infections caused by cefazolin-resistant bacteria?
A11: Yes, alternative antibiotics, such as vancomycin or other cephalosporins, might be considered for infections caused by cefazolin-resistant bacteria. The choice of antibiotic should be guided by susceptibility testing and clinical judgment. [, , ]
Q12: What are potential areas for future research on cefazolin?
A12: Future research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


